molecular formula C15H13NO4 B119894 p-Hydroxyketorolac CAS No. 111930-01-9

p-Hydroxyketorolac

Cat. No.: B119894
CAS No.: 111930-01-9
M. Wt: 271.27 g/mol
InChI Key: PIQMOWBWPFGZMW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

p-Hydroxyketorolac, also known as 4-Hydroxy Ketorolac, is a metabolite of Ketorolac . Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound, like Ketorolac, inhibits the activity of COX-1 and COX-2 enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . Although Ketorolac is non-selective and inhibits both COX-1 and COX-2, its clinical efficacy is primarily derived from its COX-2 inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2 enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain.

Pharmacokinetics

The pharmacokinetics of this compound have been studied following the administration of Ketorolac Tromethamine . The rate of absorption of Ketorolac and the formation of this compound was found to be slower following intramuscular doses compared to oral doses . The mean plasma half-life of Ketorolac was consistent between oral and intramuscular administration and was independent of dose, ranging from 5.21 to 5.56 hours .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, this compound can effectively reduce inflammation and alleviate moderate to severe pain . This makes it a useful tool in managing postoperative pain, rheumatoid arthritis, osteoarthritis, and other painful conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of absorption and formation of this compound can be affected by the route of administration . Additionally, physiological states such as renal insufficiency can cause an accumulation of Ketorolac in plasma , potentially affecting the action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxyketorolac involves the oxidation of ketorolac. This process can be carried out using cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9 . The reaction conditions typically involve an aqueous medium with appropriate pH levels to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where ketorolac is subjected to enzymatic oxidation. The reaction is monitored and controlled to ensure optimal yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

p-Hydroxyketorolac primarily undergoes oxidation reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Major Products

The major product of the oxidation of ketorolac is this compound itself. Further oxidation can lead to the formation of other hydroxylated derivatives .

Properties

IUPAC Name

5-(4-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-10-3-1-9(2-4-10)14(18)13-6-5-12-11(15(19)20)7-8-16(12)13/h1-6,11,17H,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQMOWBWPFGZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=C(C=C3)O)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920616
Record name 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111930-01-9
Record name 4-Hydroxyketorolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111930019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYKETOROLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T186586WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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